Cy7-YNE

説明

BenchChem offers high-quality Cy7-YNE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cy7-YNE including the price, delivery time, and more detailed information at info@benchchem.com.

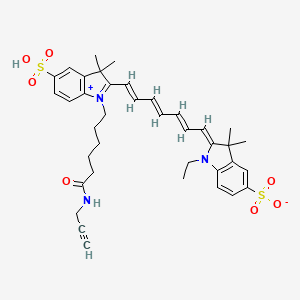

Structure

3D Structure

特性

分子式 |

C38H45N3O7S2 |

|---|---|

分子量 |

719.9 g/mol |

IUPAC名 |

(2Z)-2-[(2E,4E,6E)-7-[3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-5-sulfoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate |

InChI |

InChI=1S/C38H45N3O7S2/c1-7-24-39-36(42)19-15-12-16-25-41-33-23-21-29(50(46,47)48)27-31(33)38(5,6)35(41)18-14-11-9-10-13-17-34-37(3,4)30-26-28(49(43,44)45)20-22-32(30)40(34)8-2/h1,9-11,13-14,17-18,20-23,26-27H,8,12,15-16,19,24-25H2,2-6H3,(H2-,39,42,43,44,45,46,47,48) |

InChIキー |

AVNJFJGWLDAJJM-UHFFFAOYSA-N |

異性体SMILES |

CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C/C=C/C=C/C=C/C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCC#C)(C)C |

正規SMILES |

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCC#C)(C)C |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Spectral Properties and Applications of Cy7-YNE Dye

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine (B1664457) 7-YNE (Cy7-YNE) is a near-infrared (NIR) fluorescent dye that has become an invaluable tool in biomedical research and drug development. As a member of the cyanine family, Cy7 is structurally defined by a heptamethine chain, which dictates its long-wavelength spectral properties.[1] Its fluorescence emission in the 750-800 nm spectral window aligns with the "NIR window" of biological tissues, a range where light absorption by endogenous components like hemoglobin and water is minimal.[2][3] This key characteristic allows for deeper tissue penetration and significantly reduced background autofluorescence, leading to a high signal-to-noise ratio in imaging applications.[1][2]

The defining feature of Cy7-YNE is the terminal alkyne (-YNE) functional group. This group enables the dye to be covalently attached to biomolecules modified with an azide (B81097) group via a highly efficient and specific bioorthogonal reaction known as "click chemistry." This capability allows for the precise labeling of proteins, antibodies, peptides, and nanoparticles, facilitating the development of targeted probes for a wide array of applications, from in vivo imaging to cellular analysis.

Core Properties of Cy7-YNE

The utility of Cy7-YNE in sensitive detection and imaging stems from its distinct photophysical and chemical characteristics. The dye is known for its high molar extinction coefficient, indicating a strong ability to absorb light, and a favorable quantum yield, resulting in bright fluorescent emissions.

Photophysical and Spectral Properties

The spectral properties of Cy7 can vary slightly depending on its conjugation state and solvent environment.

| Property | Typical Value | Source(s) |

| Excitation Maximum (λex) | ~750 - 756 nm | |

| Emission Maximum (λem) | ~773 - 779 nm | |

| Molar Extinction Coefficient (ε) | ~199,000 - 250,000 M⁻¹cm⁻¹ | |

| Fluorescence Quantum Yield (Φ) | ~0.3 | |

| Stokes Shift | ~25 nm | |

| Recommended Excitation Laser | 750 nm | |

| Recommended Emission Filter | 780 - 850 nm |

Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₃₈H₄₅N₃O₇S₂ | |

| Molecular Weight | 719.9 g/mol | |

| Reactive Group | Terminal Alkyne (-C≡CH) | |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF). |

Experimental Protocols

Detailed methodologies for key experiments involving Cy7-YNE and its conjugates are provided below.

Protocol 1: Bioconjugation of Azide-Modified Biomolecules with Cy7-YNE via CuAAC

This protocol describes the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a common "click chemistry" reaction, to label an azide-containing biomolecule (e.g., a protein or antibody) with Cy7-YNE.

Materials:

-

Azide-modified biomolecule (e.g., Protein-N₃) in a compatible buffer (e.g., PBS, pH 7.4)

-

Cy7-YNE

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 50 mM in water)

-

Reducing agent: Sodium ascorbate (B8700270) solution (e.g., 250 mM in water, freshly prepared)

-

Copper-chelating ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Bathocuproinedisulfonic acid (BCS)

-

Purification column (e.g., size-exclusion chromatography or spin desalting column)

Procedure:

-

Prepare Cy7-YNE Stock Solution: Immediately before use, dissolve Cy7-YNE in anhydrous DMSO to a concentration of 10 mM. Protect the solution from light.

-

Prepare Reaction Mixture: In a microcentrifuge tube, combine the following components in order:

-

Azide-modified biomolecule (adjust volume to achieve a final concentration of 1-10 mg/mL).

-

Cy7-YNE stock solution (add a 5- to 20-fold molar excess relative to the biomolecule).

-

Copper(II) sulfate.

-

Copper-chelating ligand (at a 5-fold molar excess relative to copper).

-

-

Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the mixture to a final concentration of 2-5 mM. The solution will initiate the reduction of Cu(II) to the catalytic Cu(I) species.

-

Incubation: Gently mix the reaction and incubate for 1-4 hours at room temperature, protected from light. An orbital shaker can be used for continuous mixing.

-

Purification: Separate the Cy7-labeled conjugate from unreacted dye and catalyst components using a size-exclusion or spin desalting column equilibrated with a suitable storage buffer (e.g., PBS).

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~750 nm (for Cy7).

Protocol 2: In Vivo Fluorescence Imaging in a Mouse Tumor Model

This protocol outlines a general procedure for using a Cy7-labeled targeting molecule (e.g., an antibody or nanoparticle) for in vivo imaging in mice.

Materials:

-

Anesthetized mice bearing tumors (e.g., SPF BALB/C nude mice).

-

Cy7-labeled probe diluted in a sterile, biocompatible vehicle (e.g., PBS).

-

Small animal in vivo imaging system with appropriate NIR filters.

-

Anesthetic (e.g., isoflurane (B1672236) or 2% sodium pentobarbital).

Procedure:

-

Animal Preparation: Anesthetize the mouse using an appropriate method (e.g., intraperitoneal injection or isoflurane chamber). Place the mouse in the prone position within the imaging system's dark chamber.

-

Pre-Injection Imaging: Acquire a baseline fluorescence image and a white light reference image before injecting the probe.

-

Probe Administration: Inject the Cy7-labeled probe via an appropriate route (e.g., tail vein injection, 200 µL). The optimal dosage should be determined empirically.

-

Time-Course Imaging: Acquire fluorescence images at various time points post-injection (e.g., 5 min, 1h, 4h, 24h, 48h) to monitor the probe's biodistribution and tumor accumulation.

-

Ex Vivo Imaging (Optional): At the final time point, euthanize the mouse and dissect the tumor and major organs (e.g., liver, kidneys, spleen, lungs). Image the excised tissues to confirm the in vivo signal distribution and quantify probe accumulation.

-

Data Analysis: Quantify the fluorescence intensity in the region of interest (ROI), typically the tumor, and in a background region (e.g., muscle). Calculate the tumor-to-background ratio to assess targeting specificity.

Protocol 3: Immunofluorescence Staining for Microscopy

This protocol describes the staining of fixed and permeabilized cells with a Cy7-conjugated antibody for analysis by fluorescence microscopy.

Materials:

-

Cells cultured on coverslips or in imaging dishes.

-

Phosphate-Buffered Saline (PBS).

-

Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS.

-

Permeabilization Buffer: 0.1% Triton X-100 in PBS.

-

Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) in PBS.

-

Cy7-conjugated antibody.

-

Antifade mounting medium.

Procedure:

-

Cell Preparation: Wash the cells three times with PBS.

-

Fixation: Incubate the cells with 4% PFA for 15-20 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Permeabilization (for intracellular targets): Incubate with Permeabilization Buffer for 10 minutes. Wash three times with PBS.

-

Blocking: Incubate with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

-

Antibody Staining: Dilute the Cy7-conjugated antibody to its optimal concentration in Blocking Buffer. Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound antibody.

-

Mounting: Invert the coverslip onto a drop of antifade mounting medium on a microscope slide.

-

Imaging: Image the slides using a fluorescence microscope equipped with appropriate filter sets for Cy7 (Excitation: ~750 nm, Emission: ~780-850 nm).

References

A Technical Guide to Cy7-YNE: Spectroscopic Properties, and Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cy7-YNE, a near-infrared (NIR) fluorescent probe functionalized with an alkyne group. This modification allows for its versatile conjugation to biomolecules via click chemistry, making it a valuable tool in various research and drug development applications, particularly in the realm of targeted therapies and in vivo imaging.

Core Spectroscopic and Physicochemical Properties

Cy7-YNE is a heptamethine cyanine (B1664457) dye, characterized by its strong absorption and emission in the NIR spectrum. This region is advantageous for biological imaging due to reduced tissue autofluorescence and deeper photon penetration. The key quantitative data for Cy7-YNE are summarized in the table below.

| Property | Value | Notes |

| Excitation Maximum (λex) | ~750 nm | The peak wavelength for absorbing light. |

| Emission Maximum (λem) | ~773 - 776 nm | The peak wavelength of emitted fluorescence.[1] |

| Molar Extinction Coefficient (ε) | ~199,000 - 255,000 M⁻¹cm⁻¹ | A measure of how strongly the dye absorbs light at its excitation maximum.[2] |

| Fluorescence Quantum Yield (Φ) | ~0.3 | The efficiency of converting absorbed photons into emitted fluorescence. This value can be influenced by the solvent and conjugation to other molecules. |

| Solubility | Good in DMSO, DMF, and alcohols. Limited in water. | For aqueous reactions, the addition of a co-solvent like DMSO or DMF is often necessary. Water-soluble sulfo-Cy7-YNE variants are also available. |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of Cy7-YNE and its conjugates are crucial for reproducible and reliable experimental outcomes.

Synthesis of Cy7-Alkyne (General Strategy)

Purification of Cy7-YNE and its Conjugates using HPLC

High-performance liquid chromatography (HPLC) is a standard method for purifying Cy7-YNE and its bioconjugates.[4][5]

Materials:

-

HPLC system with a suitable detector (e.g., UV-Vis or fluorescence)

-

Reversed-phase C18 column

-

Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water

-

Mobile Phase B: Acetonitrile (B52724)

-

Sample dissolved in a minimal amount of mobile phase A or a compatible solvent

Protocol:

-

Equilibrate the C18 column with 100% mobile phase A.

-

Dissolve the crude Cy7-YNE or conjugate in a small volume of mobile phase A.

-

Inject the sample onto the column.

-

Elute the sample using a linear gradient of mobile phase B (e.g., 0-100% acetonitrile over 30 minutes).

-

Monitor the elution profile at the absorbance maximum of Cy7 (~750 nm).

-

Collect the fractions corresponding to the major peak of the desired product.

-

Analyze the purity of the collected fractions by re-injecting a small aliquot onto the HPLC.

-

Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator or lyophilizer).

Spectroscopic Analysis of Cy7-YNE

1. Absorbance and Emission Spectra:

-

Instrumentation: UV-Vis spectrophotometer and a spectrofluorometer.

-

Procedure:

-

Prepare a dilute solution of Cy7-YNE in a suitable solvent (e.g., DMSO, methanol, or PBS).

-

Measure the absorbance spectrum using the UV-Vis spectrophotometer to determine the absorbance maximum (λmax).

-

Using the spectrofluorometer, excite the sample at its λmax and record the emission spectrum to determine the emission maximum.

-

2. Molar Extinction Coefficient Determination:

-

Procedure:

-

Prepare a series of known concentrations of Cy7-YNE in a specific solvent.

-

Measure the absorbance of each solution at the λmax.

-

Plot absorbance versus concentration.

-

The molar extinction coefficient (ε) is calculated from the slope of the line according to the Beer-Lambert law (A = εcl, where A is absorbance, c is concentration, and l is the path length).

-

3. Fluorescence Quantum Yield Determination (Relative Method):

-

Principle: The quantum yield of a sample is determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.

-

Materials:

-

Spectrofluorometer

-

UV-Vis spectrophotometer

-

Quantum yield standard with emission in the NIR range (e.g., IR-125 or another well-characterized dye)

-

High-purity solvent

-

-

Protocol:

-

Prepare a series of dilute solutions of both the Cy7-YNE sample and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Record the corrected fluorescence emission spectrum for each solution, ensuring the same instrument settings for both the sample and the standard.

-

Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²) where Φ_std is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

-

Copper-Catalyzed Click Chemistry for Bioconjugation

Cy7-YNE can be conjugated to azide-modified biomolecules (e.g., proteins, peptides, nucleic acids, or nanoparticles) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

-

Cy7-YNE

-

Azide-modified biomolecule

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper ligand (e.g., THPTA or TBTA) to stabilize Cu(I)

-

Reaction buffer (e.g., PBS)

-

DMSO or DMF as a co-solvent

Protocol:

-

Prepare stock solutions of all reagents. Dissolve Cy7-YNE in DMSO or DMF. Dissolve the azide-modified biomolecule, CuSO₄, sodium ascorbate (B8700270), and the ligand in the reaction buffer.

-

In a reaction tube, add the azide-modified biomolecule.

-

Add the Cy7-YNE solution. The molar ratio of dye to biomolecule may need to be optimized.

-

Add the copper ligand, followed by the CuSO₄ solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Incubate the reaction mixture at room temperature for 1-4 hours, protected from light.

-

Purify the Cy7-conjugated biomolecule using an appropriate method, such as size-exclusion chromatography, dialysis, or HPLC, to remove unreacted dye and catalyst.

Applications in Drug Development and Research

The ability to conjugate Cy7-YNE to various targeting moieties makes it a powerful tool for developing targeted drug delivery systems and for in vivo imaging of biological processes.

Targeted Drug Delivery to Cancer Cells

Cy7-YNE can be conjugated to targeting ligands, such as antibodies or peptides, that specifically recognize receptors overexpressed on cancer cells. This allows for the targeted delivery of therapeutic agents or for the visualization of tumors.

Experimental Workflow for Targeted Delivery: The following diagram illustrates a typical workflow for the development and application of a Cy7-YNE-based targeted drug delivery system.

Caption: Experimental workflow for Cy7-YNE in targeted drug delivery.

Signaling Pathway Visualization: Targeting the EGFR Pathway

A key application of Cy7-YNE is in the study of cell signaling pathways. For example, by conjugating Cy7-YNE to an antibody that targets the Epidermal Growth Factor Receptor (EGFR), researchers can visualize the localization of the receptor and potentially track its downstream signaling. EGFR is a transmembrane receptor that, upon binding to its ligand (e.g., EGF), initiates a signaling cascade that promotes cell proliferation and survival. Aberrant EGFR signaling is a hallmark of many cancers.

The following diagram illustrates the binding of a Cy7-YNE-labeled anti-EGFR antibody to the receptor and the subsequent activation of a major downstream signaling pathway, the Ras-Raf-MEK-ERK pathway.

Caption: Cy7-YNE conjugate targeting the EGFR signaling pathway.

Conclusion

Cy7-YNE is a versatile and powerful near-infrared fluorescent probe with significant applications in research and drug development. Its alkyne functionality allows for straightforward and specific conjugation to a wide range of biomolecules via click chemistry. The favorable spectroscopic properties of the Cy7 core, including its strong absorption and emission in the NIR window, enable sensitive detection in complex biological environments and deep tissue imaging. The detailed experimental protocols and application workflows provided in this guide are intended to facilitate the effective use of Cy7-YNE for researchers, scientists, and drug development professionals in their efforts to advance targeted therapies and diagnostic imaging.

References

- 1. researchgate.net [researchgate.net]

- 2. vectorlabs.com [vectorlabs.com]

- 3. Effective synthesis, development and application of a highly fluorescent cyanine dye for antibody conjugation and microscopy imaging - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01471A [pubs.rsc.org]

- 4. Cyanine Dye Purification Protocol [cmgm-new.stanford.edu]

- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

The Principle of Cy7-YNE in Click Chemistry: A Technical Guide

This guide provides an in-depth exploration of the principles and applications of Cy7-YNE in click chemistry, tailored for researchers, scientists, and professionals in drug development. We will delve into the core mechanisms, experimental protocols, and quantitative data associated with this powerful tool for bioconjugation and molecular imaging.

Introduction to Click Chemistry and Cy7-YNE

Click chemistry refers to a class of reactions that are rapid, efficient, and specific, making them ideal for conjugating molecules in complex biological environments. Among the most prominent click reactions is the azide-alkyne cycloaddition, which can be catalyzed by copper (CuAAC) or proceed through a strain-promoted pathway (SPAAC).

Cy7-YNE is a fluorescent probe that incorporates the Cy7 cyanine (B1664457) dye and a terminal alkyne group ("-YNE"). Cy7 is a near-infrared (NIR) dye, meaning its absorption and emission properties fall within the 700-900 nm range. This is particularly advantageous for biological applications as it minimizes autofluorescence from endogenous molecules, allowing for deeper tissue penetration and higher signal-to-noise ratios in imaging experiments. The alkyne group serves as a reactive handle for covalent ligation to azide-modified molecules via click chemistry.

Core Principle: The Azide-Alkyne Cycloaddition

The utility of Cy7-YNE is centered on its ability to participate in the azide-alkyne cycloaddition reaction, forming a stable triazole linkage. This reaction can be performed in two primary ways:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction requires a copper(I) catalyst to join a terminal alkyne, like that in Cy7-YNE, with an azide (B81097). While very effective, the cytotoxicity of copper can limit its application in living systems.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a toxic catalyst, SPAAC utilizes a strained cycloalkyne. While Cy7-YNE itself is a terminal alkyne, it is often used as a foundational structure for synthesizing strained cycloalkyne derivatives of Cy7 (e.g., Cy7-DBCO, Cy7-BCN) for use in live-cell and in-vivo applications. For the purpose of this guide, we will focus on the more general applicability of the alkyne group, which can be used in both CuAAC and as a precursor for SPAAC reagents.

Below is a diagram illustrating the general workflow for labeling a biomolecule with Cy7-YNE.

Workflow for biomolecule labeling using Cy7-YNE.

Quantitative Data

The photophysical properties of Cy7 are crucial for its application as a fluorescent probe. The following table summarizes key quantitative data for a typical Cy7 dye. Note that specific values may vary slightly depending on the solvent and conjugation partner.

| Property | Value |

| Molar Extinction Coefficient | ~250,000 M⁻¹cm⁻¹ in PBS |

| Quantum Yield | ~0.28 in PBS |

| Excitation Maximum (λex) | ~750 nm |

| Emission Maximum (λem) | ~773 nm |

Experimental Protocols

General Protocol for Labeling an Azide-Modified Protein with Cy7-YNE via CuAAC

This protocol provides a general guideline for labeling a protein that has been metabolically or chemically modified to contain an azide group.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS).

-

Cy7-YNE, dissolved in a water-miscible solvent like DMSO or DMF.

-

Copper(II) sulfate (B86663) (CuSO₄) solution.

-

A reducing agent, such as sodium ascorbate (B8700270) or THPTA.

-

A copper chelator, such as TBTA, to stabilize the Cu(I) oxidation state.

-

Purification column (e.g., size-exclusion chromatography) to remove excess dye.

Procedure:

-

Prepare a fresh premix of the copper catalyst:

-

In a microcentrifuge tube, combine the CuSO₄ solution and the chelator (TBTA).

-

Add the reducing agent (sodium ascorbate) to reduce Cu(II) to the active Cu(I) state. The solution should turn a faint yellow.

-

-

Reaction Setup:

-

To your azide-modified protein solution, add the Cy7-YNE solution. The final concentration of the dye should be in molar excess (typically 10-20 fold) of the protein.

-

Add the freshly prepared copper catalyst premix to the protein/dye solution to initiate the reaction.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-2 hours. Protect the reaction from light to prevent photobleaching of the Cy7 dye.

-

-

Purification:

-

Remove the unreacted Cy7-YNE and copper catalyst by passing the reaction mixture through a size-exclusion chromatography column.

-

Collect the fractions containing the labeled protein.

-

-

Characterization:

-

Confirm successful labeling by measuring the absorbance of the purified product at 280 nm (for the protein) and ~750 nm (for the Cy7 dye).

-

Further analysis can be performed using SDS-PAGE with in-gel fluorescence scanning.

-

The following diagram illustrates the logical relationship in the CuAAC reaction.

Logical diagram of the CuAAC reaction components.

Applications in Research and Drug Development

The use of Cy7-YNE and its derivatives in click chemistry has a wide range of applications:

-

Fluorescence Imaging: The NIR properties of Cy7 make it an excellent choice for in-vivo imaging, allowing for the visualization of labeled cells or molecules in deep tissues with high sensitivity.

-

Flow Cytometry: Labeled cells can be detected and sorted based on their fluorescence, enabling the analysis of specific cell populations.

-

Drug Delivery and Targeting: Cy7-YNE can be used to track the biodistribution of drug delivery vehicles, such as nanoparticles or liposomes, and to confirm their arrival at a target site.

-

Proteomics and Glycomics: It can be used to label and identify specific proteins or glycans that have been metabolically engineered to incorporate an azide group.

The signaling pathway below illustrates a hypothetical application in targeted drug delivery.

Hypothetical workflow for tracking a drug carrier.

Conclusion

Cy7-YNE and its derivatives are invaluable tools in the field of bioconjugation. The combination of a highly efficient and specific click chemistry handle with the favorable near-infrared properties of the Cy7 dye provides a robust platform for a wide array of applications, from fundamental biological research to the development of new therapeutic and diagnostic agents. The principles and protocols outlined in this guide offer a foundation for researchers to effectively utilize this technology in their work.

The Alkyne Group on Cy7-YNE: A Technical Guide for Bioconjugation and Imaging

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the terminal alkyne group on the near-infrared (NIR) fluorescent dye, Cy7-YNE. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this powerful tool in bioconjugation, molecular imaging, and other advanced applications. This guide will cover the core characteristics of Cy7-YNE, present its quantitative properties in a clear format, provide detailed experimental protocols for its use, and visualize key workflows.

Core Concepts: The Power of the Alkyne Moiety

Cy7-YNE is a derivative of the heptamethine cyanine (B1664457) dye, Cy7, which is renowned for its fluorescence in the near-infrared spectrum (approximately 750-800 nm). This spectral window is highly advantageous for biological applications due to minimal autofluorescence from endogenous molecules and deeper tissue penetration of light.[1] The defining feature of Cy7-YNE is its terminal alkyne group (-C≡CH), which serves as a versatile chemical handle for "click chemistry."[2]

The alkyne group's primary role is to participate in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This highly efficient and specific reaction forms a stable triazole linkage with a molecule containing an azide (B81097) (-N₃) functional group.[3][4] The bio-orthogonality of this reaction is a key advantage; neither the alkyne nor the azide group reacts with other functional groups typically found in biological systems, ensuring highly specific labeling.[3] This specificity allows for the precise attachment of Cy7-YNE to a wide range of biomolecules, including proteins, peptides, nucleic acids, and small molecules, that have been modified to contain an azide group.

Quantitative Data Presentation

The spectral and physicochemical properties of Cy7-YNE are critical for designing and interpreting fluorescence-based experiments. The following table summarizes the key quantitative data for Cy7-YNE. Note that these values can be influenced by the solvent, pH, and conjugation state of the dye.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~750 nm | |

| Emission Maximum (λem) | ~773 - 779 nm | |

| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | |

| Quantum Yield (Φ) | Varies (typically lower in aqueous media) | |

| Molecular Weight | Varies by counter-ion and linker | |

| Solubility | Good in organic solvents (DMSO, DMF) |

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Labeling Azide-Modified Proteins with Cy7-YNE

This protocol outlines a general procedure for the covalent labeling of a protein containing an azide group with Cy7-YNE.

Materials:

-

Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

-

Cy7-YNE

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)

-

Copper(I)-stabilizing ligand solution (e.g., 50 mM THPTA in water)

-

Reducing agent solution (e.g., 100 mM sodium ascorbate (B8700270) in water, freshly prepared)

-

Spin desalting column or size-exclusion chromatography system

Procedure:

-

Prepare Stock Solutions:

-

Dissolve Cy7-YNE in anhydrous DMSO to a concentration of 10 mM.

-

Prepare fresh sodium ascorbate solution.

-

-

Prepare the Protein:

-

Ensure the azide-modified protein is at a suitable concentration (e.g., 1-5 mg/mL) in an appropriate buffer.

-

-

Set up the Click Reaction:

-

In a microcentrifuge tube, combine the following reagents in order:

-

Azide-modified protein solution.

-

Cy7-YNE stock solution (a 2- to 10-fold molar excess over the protein is a good starting point for optimization).

-

Premixed solution of CuSO₄ and THPTA ligand (a 1:5 molar ratio of CuSO₄ to THPTA is common). A final copper concentration of 0.1 to 0.25 mM is typically effective.

-

-

Vortex the mixture gently.

-

-

Initiate the Reaction:

-

Add the freshly prepared sodium ascorbate solution to the reaction mixture. A final concentration of 1-5 mM is generally sufficient.

-

Gently mix the solution by pipetting or brief vortexing.

-

-

Incubation:

-

Incubate the reaction for 1-2 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.

-

-

Purification of the Conjugate:

-

Remove the unreacted Cy7-YNE and other reaction components using a spin desalting column or size-exclusion chromatography.

-

Equilibrate the column with the desired storage buffer (e.g., PBS).

-

Apply the reaction mixture to the column and collect the fractions containing the labeled protein. The Cy7-YNE conjugate will be visibly colored and will typically elute first.

-

-

Characterization (Optional):

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~750 nm (for Cy7).

-

Mandatory Visualizations

Caption: Experimental workflow for Cy7-YNE bioconjugation via click chemistry.

Caption: Generalized workflow for in vivo imaging with a Cy7-YNE labeled probe.

References

Unlocking Molecular Insights: A Technical Guide to the Basic Applications of Cy7-YNE in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core applications of Cy7-YNE, a near-infrared (NIR) fluorescent probe, in molecular biology. Cy7-YNE is an alkyne-functionalized derivative of the well-established Cy7 cyanine (B1664457) dye, designed for highly specific and covalent labeling of biomolecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. Its fluorescence in the NIR spectrum (approximately 750-800 nm) offers significant advantages for in vivo and cellular imaging, including deeper tissue penetration and reduced background autofluorescence, leading to a superior signal-to-noise ratio.[1][2]

Core Properties of Cy7-YNE

Cy7-YNE's utility is rooted in the photophysical properties of its parent fluorophore, Cy7, combined with the versatile reactivity of its terminal alkyne group. The key characteristics are summarized below.

| Property | Value | Reference(s) |

| Full Chemical Name | (2Z)-2-[(2E,4E,6E)-7-[3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-5-sulfoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate | |

| Molecular Formula | C₃₈H₄₅N₃O₇S₂ | |

| Molecular Weight | 719.9 g/mol | |

| Excitation Maximum (λex) | ~750 - 756 nm | |

| Emission Maximum (λem) | ~773 - 779 nm | |

| Molar Absorptivity (ε) | ~250,000 cm⁻¹M⁻¹ | |

| Quantum Yield (Φ) | ~0.3 (in aqueous solutions) | |

| Stokes Shift | ~23 - 25 nm | |

| Photostability | Moderate (Lower than some other cyanine dyes like Cy5) |

Key Applications and Experimental Protocols

The primary application of Cy7-YNE lies in its ability to be specifically conjugated to azide-modified biomolecules via click chemistry.[3] This enables a wide range of downstream applications, from in vitro studies to in vivo imaging.

Labeling of Azide-Modified Proteins

This protocol outlines the general procedure for labeling a protein containing an azide (B81097) modification with Cy7-YNE.

Materials:

-

Azide-modified protein in an azide-free buffer (e.g., PBS)

-

Cy7-YNE

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium Ascorbate (B8700270)

-

Protein purification column (e.g., Sephadex G-25)

-

Phosphate-Buffered Saline (PBS), pH 7.4

Protocol:

-

Preparation of Stock Solutions:

-

Cy7-YNE: Prepare a 10 mM stock solution in anhydrous DMSO.

-

CuSO₄: Prepare a 50 mM stock solution in deionized water.

-

THPTA: Prepare a 100 mM stock solution in deionized water.

-

Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution should be made fresh.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-modified protein (final concentration 1-10 mg/mL) with PBS.

-

Add the Cy7-YNE stock solution to the protein solution. A 2-5 fold molar excess of Cy7-YNE to the protein is a good starting point.

-

Prepare the copper catalyst by premixing CuSO₄ and THPTA in a 1:2 molar ratio.

-

Add the CuSO₄/THPTA mixture to the reaction tube to a final copper concentration of 1 mM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

-

-

Incubation:

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle mixing during incubation is recommended.

-

-

Purification:

-

Remove the unreacted Cy7-YNE and copper catalyst using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.

-

Collect the fractions containing the labeled protein, which will be visibly colored.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~750 nm (for Cy7).

-

In Vivo Tumor Imaging

This application leverages the NIR properties of Cy7 for deep-tissue imaging. An azide-modified targeting ligand (e.g., an antibody or peptide that recognizes a tumor-specific antigen) is first conjugated to Cy7-YNE.[1][4]

Experimental Workflow for In Vivo Tumor Imaging:

Caption: Workflow for in vivo tumor imaging using a Cy7-YNE labeled probe.

Protocol:

-

Probe Administration: Inject the purified Cy7-labeled targeting probe into tumor-bearing mice, typically via intravenous injection. The optimal dose needs to be determined empirically.

-

Image Acquisition: At various time points post-injection (e.g., 4, 24, 48, and 72 hours), anesthetize the mice and perform whole-body imaging using an in vivo imaging system equipped with appropriate excitation and emission filters for Cy7 (e.g., excitation ~745 nm, emission ~820 nm).

-

Data Analysis: Quantify the fluorescence intensity in the tumor region of interest (ROI) and compare it to other tissues to assess tumor targeting and probe clearance.

-

Ex Vivo Analysis (Optional): After the final imaging time point, euthanize the animals and excise the tumor and major organs for ex vivo imaging to confirm the in vivo findings and determine the detailed biodistribution of the probe.

Metabolic Labeling and Visualization of Glycans

Cy7-YNE can be used to visualize metabolically labeled biomolecules. For instance, cells can be cultured with an azide-modified sugar, which is incorporated into newly synthesized glycans. These azide-tagged glycans can then be fluorescently labeled with Cy7-YNE via click chemistry for visualization.

Experimental Workflow for Metabolic Glycan Labeling:

Caption: Workflow for metabolic labeling and visualization of glycans using Cy7-YNE.

Visualization of a Signaling Pathway: Targeting EGFR in Cancer

Cy7-YNE can be instrumental in studying cell signaling pathways. For example, by conjugating Cy7-YNE to an antibody targeting the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers, researchers can visualize receptor localization, trafficking, and downregulation.

Caption: Visualization of EGFR signaling and tracking with a Cy7-YNE labeled antibody.

Quantitative Data Summary

While specific performance metrics for Cy7-YNE can be application-dependent, the following table provides a summary of typical quantitative data for the parent Cy7 dye, which serves as a reasonable proxy.

| Parameter | Typical Value/Range | Notes |

| Click Reaction Efficiency | High | Copper-catalyzed azide-alkyne cycloaddition is known for its high efficiency and specificity. |

| Signal-to-Noise Ratio (SNR) in Imaging | High | The NIR fluorescence of Cy7 minimizes background autofluorescence, leading to high SNR. Typical SNR for high-quality confocal images can be >30. |

| Photostability | Moderate | Cy7 is known to be less photostable than some other cyanine dyes like Cy5 and Alexa Fluor dyes. Careful experimental design to minimize light exposure is recommended. |

Conclusion

Cy7-YNE is a powerful and versatile tool for researchers in molecular biology and drug development. Its near-infrared fluorescence properties, combined with the specificity of click chemistry, enable a wide range of applications, from the precise labeling of proteins to the sensitive in vivo imaging of disease processes. By understanding the core principles and following robust experimental protocols, scientists can leverage Cy7-YNE to gain deeper insights into complex biological systems.

References

Cy7-YNE for In Vivo Imaging: A Core Technical Guide

Introduction

Cyanine (B1664457) 7-Alkyne (Cy7-YNE) is a near-infrared (NIR) fluorescent dye that has become a pivotal tool for researchers, scientists, and drug development professionals. Structurally, it is a heptamethine cyanine dye functionalized with a terminal alkyne group.[1] Its fluorescence profile, with excitation and emission in the NIR spectrum (~750 nm and ~773 nm, respectively), falls within the biological "NIR window" (700-900 nm).[2][] This spectral range is advantageous for in vivo imaging as it minimizes light absorption by endogenous molecules like hemoglobin and reduces autofluorescence from tissues.[2][4] The result is deeper tissue penetration and a significantly enhanced signal-to-noise ratio, making Cy7 ideal for sensitive visualization of biological processes in living organisms.

The defining feature of Cy7-YNE is its terminal alkyne group, which enables it to participate in bioorthogonal "click chemistry" reactions. This allows for the highly specific and efficient covalent labeling of biomolecules that have been tagged with a complementary azide (B81097) group, both in vitro and, critically, within complex living systems. This guide provides an in-depth overview of Cy7-YNE, its properties, reaction mechanisms, and detailed protocols for its application in advanced in vivo imaging.

Physicochemical and Spectroscopic Properties

The utility of Cy7-YNE is rooted in its distinct photophysical and chemical characteristics. These properties are essential for designing and executing successful in vivo imaging experiments.

| Property | Value | Notes | Source(s) |

| Molecular Formula | C40H48ClN3O (Varies by supplier) | The exact formula can differ based on the counter-ion and linker. | |

| Molecular Weight | ~622.28 g/mol (Varies by supplier) | Check the Certificate of Analysis for lot-specific data. | |

| Excitation Maximum (λex) | ~750 nm | Peak absorption wavelength. | |

| Emission Maximum (λem) | ~773 nm | Peak fluorescence emission wavelength. | |

| Molar Extinction Coeff. (ε) | ~240,000 - 250,000 cm⁻¹M⁻¹ | A measure of how strongly the dye absorbs light. | |

| Reactive Group | Terminal Alkyne (-C≡CH) | For conjugation to azide-modified molecules via click chemistry. | |

| Solubility | Good in organic solvents (DMSO, DMF) | Water-soluble formulations (e.g., Sulfo-Cy7-YNE) are available. |

Core Principle: Bioorthogonal Click Chemistry

Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside living systems without interfering with native biochemical processes. The most common bioorthogonal reaction for Cy7-YNE is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). In this reaction, the alkyne group of Cy7-YNE selectively and rapidly reacts with an azide group (-N₃) on a target molecule to form a stable triazole linkage. This enables the precise attachment of the Cy7 fluorophore to a pre-targeted, azide-modified biomolecule (e.g., an antibody, peptide, or drug) directly within a biological environment.

Experimental Protocols

A key application of Cy7-YNE is in pre-targeting imaging strategies. This involves two steps: first, an unlabeled, azide-modified targeting molecule (e.g., an antibody) is administered and allowed to accumulate at the target site while the excess clears from circulation. Second, the small, fast-clearing Cy7-YNE molecule is administered, which "clicks" to the azide-tagged molecule at the target site, lighting it up for imaging. This approach can significantly improve the target-to-background signal ratio.

Protocol 1: General In Vivo Imaging with a Cy7-Labeled Probe

This protocol outlines a typical procedure for in vivo imaging in a tumor-bearing mouse model using a pre-labeled Cy7 probe. For a Cy7-YNE specific experiment, this protocol would be adapted for a two-step pre-targeting approach as diagrammed above.

Materials:

-

Tumor-bearing mice (e.g., subcutaneous U87MG xenograft model).

-

Cy7-labeled probe (e.g., Cy7-RGD peptide) in a sterile buffer like PBS.

-

Anesthesia (e.g., isoflurane).

-

Small animal in vivo imaging system equipped with appropriate NIR filters (e.g., Excitation: ~740 nm; Emission: ~770 nm).

Procedure:

-

Animal Preparation: Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance) and place it in a prone position within the imaging system's dark chamber.

-

Baseline Imaging: Acquire a baseline fluorescence image of the animal before probe injection to account for any autofluorescence.

-

Probe Administration: Inject the Cy7-labeled probe (e.g., 200 µL) into the tail vein of the mouse. The optimal dose should be determined empirically for each probe.

-

Time-Lapse Imaging: Capture fluorescence images at various time points post-injection (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr) to monitor the probe's biodistribution, tumor accumulation, and clearance. Use a control mouse not injected with the probe for comparison.

-

Ex Vivo Analysis (Optional): After the final imaging session, euthanize the animal and dissect the tumor and major organs (heart, liver, spleen, lungs, kidneys). Image the excised tissues to confirm the in vivo signal distribution and quantify probe accumulation.

-

Data Analysis: Quantify the average fluorescence intensity in the regions of interest (ROI), such as the tumor and adjacent normal tissue, to calculate the tumor-to-background ratio over time.

Protocol 2: Histological Analysis of Excised Tissues

To confirm the microscopic localization of the fluorescent probe after imaging.

Materials:

-

Excised organs from Protocol 1.

-

4% paraformaldehyde in PBS.

-

PBS sucrose (B13894) solutions (0%, 20%, 30%).

-

DAPI stain.

-

Fluorescence microscope.

Procedure:

-

Fixation: Place the dissected organs in 4% paraformaldehyde for a minimum of 4 hours for fixation.

-

Slicing: Dehydrate the fixed tissues by sequentially immersing them in 0%, 20%, and 30% PBS sucrose solutions. Then, embed the tissues and cut them into 20 µm slices.

-

Mounting and Staining: Mount the tissue slices on slides and stain with DAPI to visualize cell nuclei.

-

Microscopy: Image the slices using a fluorescence microscope with appropriate filter sets for Cy7 and DAPI to correlate the probe's signal with tissue morphology.

References

Safety and Handling of Cy7-YNE in the Laboratory: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, experimental application, and disposal of Cy7-YNE, a near-infrared (NIR) fluorescent probe essential for advanced biological research. Adherence to these guidelines is critical for ensuring laboratory safety and the integrity of experimental outcomes.

Chemical and Physical Properties

Cy7-YNE is a heptamethine cyanine (B1664457) dye functionalized with a terminal alkyne group. This alkyne moiety allows for its covalent attachment to azide-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". Its fluorescence in the NIR spectrum makes it an invaluable tool for applications requiring deep tissue penetration and minimal background autofluorescence, such as in vivo imaging.

Table 1: Physicochemical and Spectral Properties of Cy7-YNE

| Property | Value | Source(s) |

| Molecular Weight | ~719.9 g/mol | [1] |

| Appearance | Dark green solid | [2] |

| Solubility | DMSO, DMF, Water | [2] |

| Excitation Maximum (λex) | 753 nm | [2] |

| Emission Maximum (λem) | 775 nm | [2] |

| Molar Extinction Coefficient (ε) | 255,000 cm⁻¹M⁻¹ | |

| Quantum Yield (Φ) | ~0.28 (in methanol) | |

| Storage Conditions | -20°C in the dark, desiccated |

Safety and Handling

Proper handling of Cy7-YNE is imperative to minimize risks to laboratory personnel. The following safety precautions are based on available safety data sheets for cyanine dyes and alkyne-containing compounds.

Table 2: Hazard Identification and Safety Precautions for Cy7-YNE

| Hazard Category | Description | Precautionary Measures | Source(s) |

| Acute Toxicity (Oral) | May be harmful if swallowed. | Avoid ingestion. Wash hands thoroughly after handling. | |

| Skin Corrosion/Irritation | May cause skin irritation in susceptible persons. | Wear protective gloves and a lab coat. Avoid contact with skin. | |

| Eye Damage/Irritation | May cause eye irritation. | Wear safety goggles or a face shield. | |

| Reactivity | May form explosive peroxides. Incompatible with strong oxidizing agents. | Store away from strong oxidizing agents. Avoid prolonged exposure to air and light. |

Personal Protective Equipment (PPE)

When handling Cy7-YNE, the following PPE is mandatory:

-

Eye Protection: Tight-sealing safety goggles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Body Protection: A lab coat should be worn at all times.

-

Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

Storage and Stability

Store Cy7-YNE at -20°C in a tightly sealed container, protected from light and moisture. It is recommended to desiccate the compound during storage. Be aware that this compound may form explosive peroxides.

Spill and Waste Disposal

All materials contaminated with Cy7-YNE, including stock solutions, diluted solutions, and solid waste (e.g., pipette tips, tubes), should be treated as hazardous chemical waste.

-

Spills: In the event of a spill, wear appropriate PPE, contain the spill with an absorbent material, and collect it in a sealed container for hazardous waste disposal.

-

Waste: Collect all liquid and solid waste containing Cy7-YNE in a designated, clearly labeled hazardous waste container. Do not dispose of Cy7-YNE waste down the drain or in the regular trash. Follow your institution's specific Environmental Health & Safety (EHS) guidelines for hazardous waste disposal.

Experimental Protocols

Cy7-YNE is primarily used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions for the fluorescent labeling of biomolecules.

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Cy7-YNE

This protocol provides a general procedure for labeling an azide-modified biomolecule with Cy7-YNE.

Materials:

-

Cy7-YNE

-

Azide-modified biomolecule (e.g., protein, oligonucleotide)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

-

Anhydrous DMSO

-

Phosphate-buffered saline (PBS), pH 7.4

Stock Solutions:

-

Cy7-YNE (10 mM): Dissolve the appropriate amount of Cy7-YNE in anhydrous DMSO. Store at -20°C, protected from light.

-

Copper(II) sulfate (20 mM): Dissolve CuSO₄ in deionized water.

-

Sodium ascorbate (100 mM): Prepare fresh in deionized water immediately before use.

-

THPTA (50 mM): Dissolve THPTA in deionized water.

Procedure:

-

In a microcentrifuge tube, combine the azide-modified biomolecule in PBS with the desired molar excess of Cy7-YNE from the stock solution.

-

Add the THPTA solution to the reaction mixture.

-

Add the CuSO₄ solution to the reaction mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Vortex the mixture gently and incubate at room temperature for 1-2 hours, protected from light.

-

Purify the Cy7-labeled biomolecule using an appropriate method, such as size exclusion chromatography or dialysis, to remove unreacted dye and catalyst components.

Applications in Research and Drug Development

The unique properties of Cy7-YNE make it a powerful tool for various applications in biological research and drug development.

In Vivo Imaging

Cy7-labeled probes are extensively used for non-invasive in vivo imaging in small animal models. The long emission wavelength of Cy7 allows for deep tissue penetration and minimizes autofluorescence, enabling clear visualization of biological processes.

Visualizing Signaling Pathways

Cy7-labeled ligands or antibodies can be used to track the localization and trafficking of cell surface receptors, providing insights into signaling pathways. For example, a Cy7-labeled antibody against the Epidermal Growth Factor Receptor (EGFR) can be used to visualize EGFR-overexpressing tumors and study receptor internalization.

References

Methodological & Application

Application Notes: Cy7-YNE Conjugation to Antibodies via Copper-Catalyzed Click Chemistry

Introduction

The conjugation of fluorescent dyes to antibodies is a cornerstone technique in biomedical research and diagnostics, enabling the visualization and tracking of specific targets in a variety of applications, including flow cytometry, immunofluorescence microscopy, and in vivo imaging. Cy7, a near-infrared (NIR) cyanine (B1664457) dye, is particularly valuable for in vivo imaging due to the low autofluorescence of tissues in the NIR spectrum, allowing for deeper tissue penetration and higher signal-to-noise ratios.

This document provides a detailed protocol for the conjugation of Cy7-YNE, a terminal alkyne-functionalized Cy7 dye, to an antibody. The conjugation strategy is based on the highly efficient and specific Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "click chemistry."[][2] This bioorthogonal reaction forms a stable triazole linkage between the alkyne-modified dye and an azide-modified antibody.[] The process involves two key stages: first, the introduction of azide (B81097) functional groups onto the antibody, and second, the copper-catalyzed click reaction with Cy7-YNE.

The CuAAC reaction is renowned for its high yields, mild reaction conditions, and specificity, ensuring that the conjugation occurs only between the desired functional groups without cross-reactivity with native biological moieties.[3] This protocol is designed for researchers, scientists, and drug development professionals seeking a reliable method for producing high-quality Cy7-antibody conjugates.

Experimental Workflow and Chemical Principles

The overall process involves a two-step chemical modification of the antibody followed by purification and characterization.

-

Azide Modification of Antibody: Primary amines (on lysine (B10760008) residues and the N-terminus) on the antibody are reacted with an NHS-ester functionalized with an azide group (e.g., Azide-PEG4-NHS ester). This step introduces the azide moiety required for the subsequent click reaction.[4]

-

CuAAC Reaction: The azide-modified antibody is then reacted with the terminal alkyne of Cy7-YNE in the presence of a Cu(I) catalyst. The Cu(I) is typically generated in situ from a Cu(II) salt like copper(II) sulfate (B86663) (CuSO₄) and a reducing agent such as sodium ascorbate. A copper-chelating ligand (e.g., THPTA) is often included to stabilize the Cu(I) oxidation state and protect the antibody from oxidative damage.

-

Purification and Characterization: The final conjugate is purified to remove unreacted dye and catalyst components. The degree of labeling (DOL), which is the average number of dye molecules per antibody, is then determined spectrophotometrically to ensure the quality and consistency of the conjugate.

Below are the diagrams illustrating the experimental workflow and the underlying chemical reaction.

References

Step-by-Step Guide to Cy7-YNE Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the covalent labeling of proteins with the near-infrared (NIR) fluorescent dye, Cy7-YNE. Cy7-YNE is a derivative of the cyanine (B1664457) dye Cy7, featuring a terminal alkyne group (-YNE). This functional group allows for highly specific and efficient conjugation to proteins that have been modified to contain an azide (B81097) group. The resulting Cy7-labeled proteins are valuable tools for a wide range of applications, including in vivo imaging, flow cytometry, and fluorescence microscopy, due to the deep tissue penetration and low autofluorescence of NIR light.[1][2]

Two primary bioorthogonal "click chemistry" reactions are employed for this purpose: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4] This guide details the protocols for both methods, enabling researchers to choose the most suitable approach for their specific experimental needs.

Core Principles of Cy7-YNE Protein Labeling

The fundamental principle behind Cy7-YNE protein labeling is the formation of a stable triazole linkage between the alkyne group on the Cy7-YNE dye and an azide group introduced onto the target protein.[5] This azide functionality can be incorporated into proteins using various methods, such as the genetic incorporation of azide-bearing unnatural amino acids (e.g., p-azidophenylalanine) or the chemical modification of specific amino acid side chains.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method utilizes a copper(I) catalyst to activate the terminal alkyne of Cy7-YNE, facilitating a rapid and high-yield reaction with the azide-modified protein. While highly efficient, the potential toxicity of the copper catalyst may be a consideration for certain cellular applications. To mitigate this, water-soluble ligands such as THPTA are often used to stabilize the copper(I) ion and protect the protein from oxidative damage.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): SPAAC is a copper-free alternative that relies on the inherent ring strain of a cyclooctyne (B158145) derivative to react with an azide. In this scenario, the protein would be modified with a strained alkyne (e.g., DBCO, DIBO), and the Cy7 dye would be functionalized with an azide. While the search results focus on Cy7-YNE (an alkyne), the principles of SPAAC are crucial for understanding copper-free labeling strategies. For the context of this guide using Cy7-YNE, the protein of interest must first be modified with an azide group. The reaction proceeds readily at physiological conditions without the need for a catalyst, making it highly biocompatible.

Materials and Reagents

| Reagent | Supplier (Example) | Notes |

| Cy7-YNE | Lumiprobe, Vector Labs | Store at -20°C, protected from light. |

| Azide-modified Protein | - | Prepared in-house or custom synthesized. |

| Copper(II) Sulfate (CuSO₄) | Sigma-Aldrich | For CuAAC reaction. |

| Sodium Ascorbate (B8700270) | Sigma-Aldrich | Reducing agent for CuAAC. Prepare fresh. |

| THPTA Ligand | Sigma-Aldrich | Copper(I) stabilizing ligand for CuAAC. |

| Aminoguanidine | Sigma-Aldrich | Scavenger of deleterious ascorbate by-products. |

| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | For dissolving Cy7-YNE. |

| Phosphate-Buffered Saline (PBS) | Gibco | pH 7.2-7.4, amine-free. |

| Bicarbonate Buffer | Sigma-Aldrich | pH 8.5-9.5 for certain applications. |

| Desalting Columns (e.g., Sephadex G-25) | Cytiva | For purification of the labeled protein. |

| Dialysis Tubing | Thermo Fisher Scientific | For purification of the labeled protein. |

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling

This protocol is designed for the efficient labeling of azide-modified proteins with Cy7-YNE using a copper(I) catalyst.

1. Preparation of Reagents:

-

Protein Solution: Prepare the azide-modified protein in an amine-free buffer such as PBS (pH 7.2-7.4). The recommended protein concentration is 2-10 mg/mL. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange using a desalting column or dialysis.

-

Cy7-YNE Stock Solution: Dissolve Cy7-YNE in anhydrous DMSO to a concentration of 10 mM. Store any unused portion at -20°C, protected from light.

-

Copper(II) Sulfate Stock Solution: Prepare a 50 mM stock solution of CuSO₄ in deionized water.

-

Sodium Ascorbate Stock Solution: Freshly prepare a 50 mM stock solution of sodium ascorbate in deionized water.

-

THPTA Stock Solution: Prepare a 50 mM stock solution of THPTA in deionized water.

2. Labeling Reaction:

-

In a microcentrifuge tube, combine the azide-modified protein solution with the THPTA stock solution to a final concentration of 1 mM.

-

Add the Cy7-YNE stock solution to the protein mixture. The optimal molar ratio of dye to protein should be determined empirically, with starting ratios of 5:1, 10:1, and 20:1 being common.

-

Add the Copper(II) Sulfate stock solution to a final concentration of 1 mM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 5 mM.

-

Gently mix the reaction and incubate at room temperature for 1-3 hours, or overnight at 4°C, protected from light. Gentle rotation can improve conjugation efficiency.

3. Purification of the Labeled Protein:

-

Remove the unreacted Cy7-YNE and other small molecules by size-exclusion chromatography (e.g., using a Sephadex G-25 column) or dialysis against PBS.

4. Characterization of the Conjugate:

-

Determine the protein concentration by measuring the absorbance at 280 nm.

-

Determine the Cy7 concentration by measuring the absorbance at its maximum wavelength (~750 nm).

-

Calculate the Degree of Substitution (DOS), which is the average number of dye molecules per protein molecule. An optimal DOS is typically between 2 and 10 for antibodies.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling

This protocol is a copper-free method for labeling azide-modified proteins with a strained alkyne. As Cy7-YNE is a terminal alkyne, this protocol assumes the protein has been modified with a strained cyclooctyne (e.g., DBCO, DIBO) and will be reacted with a Cy7-azide. For the purpose of using Cy7-YNE, the protein must first be azide-modified and then reacted with a bifunctional linker containing a strained alkyne and a group reactive towards the azide. A more direct SPAAC approach would involve a Cy7-azide and a protein modified with a strained alkyne. The following is a general SPAAC protocol.

1. Preparation of Reagents:

-

Protein Solution: Prepare the azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 2-10 mg/mL.

-

Strained Alkyne-Cy7 Stock Solution: Dissolve the strained alkyne-functionalized Cy7 dye (e.g., Cy7-DBCO) in DMSO to a concentration of 10 mM.

2. Labeling Reaction:

-

Add the strained alkyne-Cy7 stock solution to the azide-modified protein solution. The recommended molar excess of the dye is typically 5- to 20-fold.

-

Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours, protected from light. The reaction time may vary depending on the specific strained alkyne used.

3. Purification and Characterization:

-

Purify the labeled protein using size-exclusion chromatography or dialysis as described in the CuAAC protocol.

-

Characterize the conjugate by determining the protein concentration, dye concentration, and calculating the DOS.

Data Presentation

Table 1: Recommended Reagent Concentrations for CuAAC Labeling

| Component | Stock Concentration | Final Concentration |

| Azide-Modified Protein | 2-10 mg/mL | - |

| Cy7-YNE | 10 mM in DMSO | 5-20 molar excess |

| Copper(II) Sulfate | 50 mM | 1 mM |

| Sodium Ascorbate | 50 mM (fresh) | 5 mM |

| THPTA | 50 mM | 1 mM |

Table 2: Troubleshooting Common Issues in Protein Labeling

| Issue | Potential Cause | Suggested Solution |

| Low Labeling Efficiency | - Protein concentration too low.- Non-optimal pH.- Presence of primary amines in the buffer (for NHS ester chemistry, but good practice for click chemistry).- Inactive catalyst (CuAAC). | - Concentrate the protein.- Adjust pH if necessary for protein stability.- Perform buffer exchange.- Use freshly prepared sodium ascorbate. |

| Protein Precipitation | - High dye-to-protein ratio.- High concentration of organic solvent (DMSO). | - Optimize the dye-to-protein ratio by testing lower ratios.- Ensure the volume of DMSO is less than 10% of the total reaction volume. |

| High Background Signal | - Incomplete removal of unconjugated dye. | - Repeat the purification step (size-exclusion chromatography or dialysis). |

Visualizing the Workflow

References

Application Notes and Protocols for Cy7-YNE in Live Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cy7-YNE is a near-infrared (NIR) fluorescent dye featuring a terminal alkyne group, making it an ideal tool for live-cell imaging through bioorthogonal chemistry. Its fluorescence in the NIR spectrum (~750-770 nm excitation, ~775-800 nm emission) offers significant advantages for biological imaging, including deeper tissue penetration and reduced background autofluorescence from cells and tissues, resulting in a higher signal-to-noise ratio.[1] This makes Cy7-YNE particularly well-suited for dynamic studies in living cells and in vivo imaging applications.[1]

The terminal alkyne moiety allows for covalent labeling of target biomolecules that have been metabolically, enzymatically, or genetically engineered to contain an azide (B81097) group. This specific labeling is achieved through "click chemistry," most commonly via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These highly efficient and specific reactions enable the visualization of a wide range of biological processes with minimal perturbation to the living system.

Data Presentation

Photophysical Properties of Cy7

The selection of a suitable fluorophore is critical for successful fluorescence imaging. The key photophysical properties of Cy7 are summarized below.

| Property | Value | Reference |

| Maximum Excitation (λex) | ~750 - 770 nm | [1] |

| Maximum Emission (λem) | ~775 - 800 nm | [1] |

| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | [1] |

| Fluorescence Quantum Yield (Φ) | ~0.28 (in methanol) | |

| Solvent | DMSO, DMF, acetonitrile |

Cytotoxicity of Cyanine (B1664457) Dyes

The potential cytotoxicity of fluorescent dyes is a critical consideration in live-cell imaging, as it can significantly impact cell viability and experimental outcomes. The cytotoxic effects are dependent on the cell type, dye concentration, and incubation time. It is highly recommended to perform a dose-response curve to determine the optimal, non-toxic concentration of Cy7-YNE for your specific cell line and experimental conditions.

| Cell Line | Assay | IC50 (µM) | Notes | Reference |

| A549 (Human Lung Carcinoma) | Cell Viability Assay | ~1 µM (for Cy7Cl) | Commercial formulations of Cy7 with chloride (Cl⁻) can be cytotoxic. Pairing with other counterions can decrease cytotoxicity. | |

| HeLa (Human Cervical Cancer) | MTT Assay | Not specified | Studies have noted significant changes in cytotoxicity of heptamethine cyanine dyes after irradiation. |

Photostability of Cyanine Dyes

Photostability, the resistance of a fluorophore to photobleaching upon exposure to excitation light, is crucial for long-term live-cell imaging experiments. While Cy7 is a robust NIR dye, it can be susceptible to photobleaching. The use of antifade reagents compatible with live-cell imaging can help mitigate this effect.

| Dye | Conditions | Photostability | Reference |

| Cy7 | PBS buffer, continuous irradiation | Significantly more photostable than Cy5. | |

| Alexa Fluor 750 | Protein conjugate | Can exhibit greater photostability than Cy7 conjugates. |

Experimental Protocols

The following protocols provide a general framework for labeling and imaging live cells using Cy7-YNE. Optimization of concentrations, incubation times, and imaging parameters is essential for each specific cell type and target molecule.

General Workflow for Live-Cell Imaging

This diagram outlines the fundamental steps for a live-cell imaging experiment using Cy7-YNE.

References

Application Notes and Protocols for Cy7-YNE Click Chemistry Reactions

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Cy7-YNE in click chemistry reactions. Cyanine 7 (Cy7) is a near-infrared (NIR) fluorescent dye widely used for in vivo imaging, and when modified with a terminal alkyne group (Cy7-YNE), it can be readily conjugated to azide-containing molecules via click chemistry.[1] This bioorthogonal ligation strategy offers high specificity and efficiency, making it a powerful tool for labeling proteins, nucleic acids, and other biomolecules in complex biological systems.[2][]

Two primary methods for achieving this conjugation are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4] The choice between these two methods depends on the specific application, with CuAAC offering faster kinetics and SPAAC providing a copper-free alternative for live-cell imaging where copper toxicity is a concern.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and widely used form of click chemistry that utilizes a copper(I) catalyst to join molecules containing azide (B81097) and terminal alkyne functionalities, resulting in a stable triazole linkage. For the reaction to proceed efficiently, the copper must be in the +1 oxidation state. This is typically achieved by using a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), in the presence of a reducing agent like sodium ascorbate (B8700270). To improve reaction reliability and prevent the oxidation of the Cu(I) catalyst, a stabilizing ligand is often employed.

Key Reaction Components and Conditions for CuAAC

| Component | Recommended Concentration/Ratio | Purpose | Notes |

| Cy7-YNE | 1.1 to 2-fold excess over azide | Alkyne-containing fluorophore | A slight excess can help drive the reaction to completion. |

| Azide-modified Biomolecule | Limiting reagent | Molecule to be labeled | --- |

| Copper(II) Sulfate (CuSO₄) | 50 - 100 µM | Copper catalyst source | Higher concentrations are generally not necessary for high reaction rates. |

| Ligand (e.g., THPTA, TBTA) | 1:1 to 5:1 (Ligand:Copper) | Stabilizes Cu(I) and accelerates the reaction | THPTA is water-soluble and ideal for bioconjugation in aqueous buffers. |

| Sodium Ascorbate | 100 mM (freshly prepared) | Reducing agent to generate Cu(I) from Cu(II) | Should be added last to initiate the reaction. |

| Buffer | Phosphate, HEPES, or Carbonate buffer (pH 6.5-8.0) | Maintain stable pH | Avoid Tris buffer as it can interfere with the copper catalyst. |

| Solvent | Aqueous buffer, potentially with co-solvents like DMSO or DMF | Solubilize reactants | The choice of solvent depends on the solubility of the substrates. |

| Temperature | Room temperature | Mild reaction condition | --- |

| Reaction Time | 30 minutes to several hours | Depends on substrate concentrations and reactivity | The progress of the reaction can be monitored using analytical techniques. |

Experimental Protocol: CuAAC Labeling of an Azide-Modified Protein with Cy7-YNE

This protocol provides a general guideline and may require optimization for specific biomolecules and applications.

1. Preparation of Stock Solutions:

-

Azide-modified Protein: Prepare a solution of the protein in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-10 mg/mL.

-

Cy7-YNE: Dissolve in an organic solvent like DMSO to a stock concentration of 10 mM.

-

Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in water.

-

Ligand (THPTA): Prepare a 50 mM stock solution in water.

-

Sodium Ascorbate: Prepare a 100 mM stock solution in water immediately before use.

2. Reaction Setup:

-

In a microcentrifuge tube, add the azide-modified protein solution.

-

In a separate tube, premix the CuSO₄ and THPTA ligand solutions. A 1:5 molar ratio of copper to ligand is often effective.

-

Add the Cy7-YNE stock solution to the protein solution. The final concentration will depend on the desired labeling stoichiometry.

-

Add the premixed copper/ligand solution to the reaction tube.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

3. Incubation:

-

Gently mix the reaction and allow it to proceed at room temperature for 30-60 minutes. Protect the reaction from light due to the photosensitivity of Cy7.

4. Purification:

-

The labeled protein can be purified from excess reagents using methods such as size exclusion chromatography, dialysis, or spin filtration with an appropriate molecular weight cutoff.

5. Analysis:

-

Confirm the conjugation and determine the degree of labeling using techniques like SDS-PAGE with fluorescence imaging and/or mass spectrometry.

Caption: Workflow for CuAAC labeling of an azide-modified protein with Cy7-YNE.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that relies on the high ring strain of a cyclooctyne (B158145) derivative to react with an azide. This method is particularly advantageous for applications in living systems where the cytotoxicity of copper is a concern. For labeling with Cy7, one would use a strained alkyne derivative of Cy7, such as a DBCO-Cy7, to react with an azide-modified molecule. The reaction proceeds under mild, physiological conditions without the need for a catalyst.

Key Reaction Components and Conditions for SPAAC

| Component | Recommended Concentration/Ratio | Purpose | Notes |

| Strained Alkyne-Cy7 (e.g., DBCO-Cy7) | 2 to 4-fold molar excess over azide | Strained alkyne-containing fluorophore | A molar excess is used to ensure complete reaction. |

| Azide-modified Biomolecule | Limiting reagent | Molecule to be labeled | --- |

| Buffer | PBS or similar buffer (pH ~7.4) | Maintain physiological pH | Avoid buffers containing sodium azide. |

| Solvent | Aqueous buffer, with up to 20% DMSO | Solubilize reactants | The final DMSO concentration should be kept low to maintain protein stability. |

| Temperature | Room temperature or 4°C | Mild reaction condition | Incubation at 4°C overnight can be used for sensitive biomolecules. |

| Reaction Time | 2 to 4 hours at room temperature, or overnight at 4°C | Depends on the reactivity of the specific strained alkyne | --- |

Experimental Protocol: SPAAC Labeling of an Azide-Modified Antibody with a Strained Alkyne-Cy7

This protocol is a general guideline for labeling an azide-modified antibody.

1. Preparation of Stock Solutions:

-

Azide-modified Antibody: Prepare a solution in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.

-

Strained Alkyne-Cy7 (e.g., DBCO-Cy7): Dissolve in DMSO to a stock concentration of 10 mM.

2. Reaction Setup:

-

In a microcentrifuge tube, add the azide-modified antibody solution.

-

Add the strained alkyne-Cy7 stock solution to the antibody solution to achieve a 2-4 fold molar excess. Ensure the final DMSO concentration is below 20%.

3. Incubation:

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. Protect from light.

4. Purification:

-

Remove unreacted strained alkyne-Cy7 using size exclusion chromatography, dialysis, or spin filtration.

5. Analysis:

-

Confirm the conjugation and assess the degree of labeling by SDS-PAGE with fluorescence imaging. The conjugated antibody will show a higher molecular weight band compared to the unlabeled antibody.

Caption: Workflow for SPAAC labeling of an azide-modified antibody with a strained alkyne-Cy7.

Troubleshooting and Optimization

-

Low Reaction Yield: If the product yield is low, consider increasing the reaction time or the concentration of the excess reagent (Cy7-YNE or strained alkyne-Cy7). For CuAAC, ensure that the sodium ascorbate solution is freshly prepared, as it can degrade over time. The purity of all reagents is also critical.

-

Protein Precipitation: If protein precipitation occurs, it may be due to the organic co-solvent or, in the case of CuAAC, potential oxidative damage. Reducing the percentage of co-solvent or using a more water-soluble alkyne derivative may help. For CuAAC, ensuring an adequate concentration of the protective ligand is important.

-

Non-Specific Labeling: In SPAAC, some strained alkynes can react with thiols. If non-specific labeling is a concern, pre-treating the biomolecule with a thiol-blocking agent like iodoacetamide (B48618) can mitigate this side reaction.

By following these guidelines and protocols, researchers can effectively utilize Cy7-YNE and its strained alkyne derivatives for robust and specific labeling of biomolecules for a wide range of applications in research and drug development.

References

Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Cy7-YNE